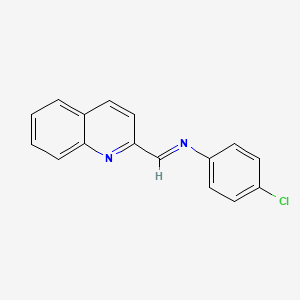
Benzenamine, 4-chloro-N-(2-quinolinylmethylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-(quinolin-2-ylmethylene)aniline is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them valuable in drug research and development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(quinolin-2-ylmethylene)aniline typically involves the condensation of 4-chloroaniline with quinoline-2-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. One common method involves the use of an acid catalyst, such as hydrochloric acid, to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for 4-Chloro-N-(quinolin-2-ylmethylene)aniline are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(quinolin-2-ylmethylene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can have different biological and pharmacological properties depending on the nature of the substituents introduced.
Scientific Research Applications
4-Chloro-N-(quinolin-2-ylmethylene)aniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound’s derivatives are studied for their potential antimicrobial and anticancer activities.
Medicine: Quinoline derivatives, including those derived from this compound, are explored for their potential use as therapeutic agents.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(quinolin-2-ylmethylene)aniline and its derivatives involves interaction with various molecular targets and pathways. For instance, in biological systems, the compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific derivative and its target.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline backbone and exhibit various biological activities.
2-Chloroquinoline: Another quinoline derivative with similar structural features but different functional groups.
Quinoline-2-carbaldehyde: A precursor in the synthesis of 4-Chloro-N-(quinolin-2-ylmethylene)aniline.
Uniqueness
4-Chloro-N-(quinolin-2-ylmethylene)aniline is unique due to the presence of both the chloro and quinolin-2-ylmethylene groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
24640-96-8 |
|---|---|
Molecular Formula |
C16H11ClN2 |
Molecular Weight |
266.72 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-quinolin-2-ylmethanimine |
InChI |
InChI=1S/C16H11ClN2/c17-13-6-9-14(10-7-13)18-11-15-8-5-12-3-1-2-4-16(12)19-15/h1-11H |
InChI Key |
SHVQLENIMVAPOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


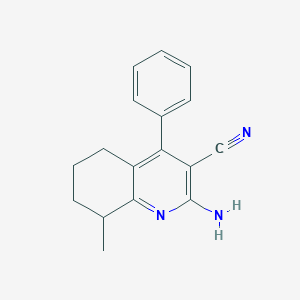
![N-[(Z)-dimethylaminomethylideneamino]-6-(dimethylaminomethylideneamino)pyridine-2-carboxamide](/img/structure/B11853421.png)
![Phenyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone](/img/structure/B11853425.png)



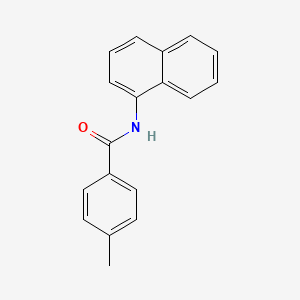
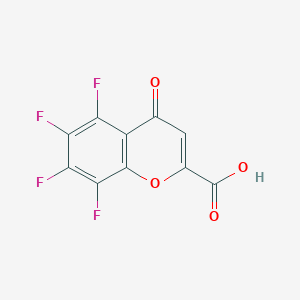
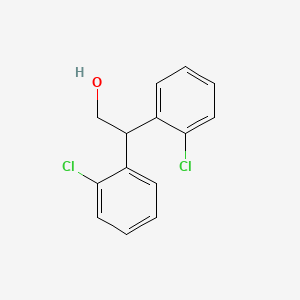


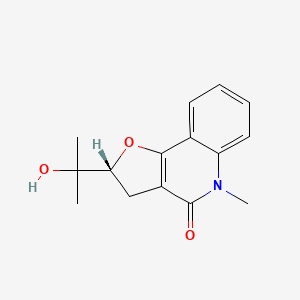
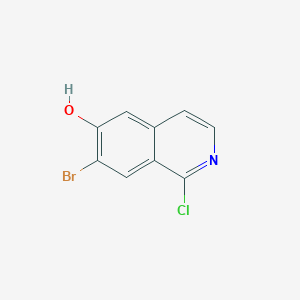
![7-Bromo-4-chloro-2-methylthieno[3,2-d]pyrimidine](/img/structure/B11853486.png)
